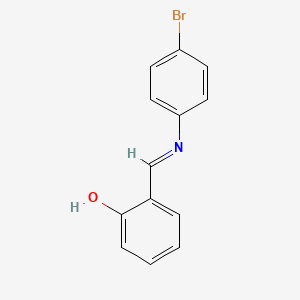

Phenol, o-(p-bromophenylformimidoyl)-

Beschreibung

The exact mass of the compound Phenol, o-(p-bromophenylformimidoyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526319. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, o-(p-bromophenylformimidoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, o-(p-bromophenylformimidoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAMOQWOPYDCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419774, DTXSID601282790 | |

| Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-34-0, 53565-63-2, 82306-72-7 | |

| Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol, alpha-(p-bromophenylimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: QR B1UNR DE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(4-BROMOPHENYLIMINO)-ORTHO-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(((4-Bromophenyl)imino)methyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9U8EX2WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenol, o-(p-bromophenylformimidoyl)-

This guide provides a comprehensive overview of the synthesis of Phenol, o-(p-bromophenylformimidoyl)-, a Schiff base of interest in various chemical and pharmaceutical research domains. We will delve into the synthetic strategy, a detailed experimental protocol, mechanistic insights, and characterization of the final compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of this and related molecular scaffolds.

Introduction and Strategic Overview

Phenol, o-(p-bromophenylformimidoyl)-, also known as N-(4-bromophenyl)salicylaldimine, belongs to the class of organic compounds known as Schiff bases. These compounds are characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group) and are widely recognized for their diverse biological activities and applications as ligands in coordination chemistry.[1] The synthesis of Schiff bases is typically achieved through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[1][2]

For the synthesis of the target molecule, the most direct and efficient approach is the condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 4-bromoaniline. This reaction is generally catalyzed by a small amount of acid and proceeds with the elimination of a water molecule.

The selection of starting materials is based on their commercial availability and the straightforward nature of the reaction. Salicylaldehyde provides the phenolic hydroxyl group and the formyl group, while 4-bromoaniline introduces the p-bromophenyl moiety. The hydroxyl group in the ortho position to the imine can play a crucial role in the compound's properties, including its ability to form intramolecular hydrogen bonds and coordinate with metal ions.

Experimental Protocol: Synthesis of Phenol, o-(p-bromophenylformimidoyl)-

This section details the step-by-step procedure for the synthesis of the target compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g (10 mmol) | ≥98% |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.72 g (10 mmol) | ≥98% |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | Absolute |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |

Procedure

-

Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.72 g (10 mmol) of 4-bromoaniline in 20 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

-

Addition of Aldehyde: To the stirred solution of 4-bromoaniline, add 1.22 g (10 mmol) of salicylaldehyde dissolved in 30 mL of absolute ethanol.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation reaction.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution as a crystalline solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Reaction Mechanism

The formation of the Schiff base proceeds through a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine is then protonated on the oxygen atom by the acid catalyst. This is followed by the elimination of a water molecule and the formation of a carbon-nitrogen double bond, yielding the final imine product.

Visualization of the Synthesis and Mechanism

Experimental Workflow

Caption: Experimental workflow for the synthesis of Phenol, o-(p-bromophenylformimidoyl)-.

Reaction Mechanism Diagram

Caption: Simplified reaction mechanism for Schiff base formation.

Characterization of Phenol, o-(p-bromophenylformimidoyl)-

The structure of the synthesized compound can be confirmed by various spectroscopic techniques.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group in the region of 1600–1660 cm⁻¹.[3] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3450 cm⁻¹) also indicates the completion of the reaction.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the region of 8.0-9.0 ppm.[2] The aromatic protons will appear in the downfield region, and the phenolic -OH proton will typically be a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show a signal for the imine carbon in the range of 140-160 ppm. The signals for the aromatic carbons will also be present in their characteristic regions.

-

Melting Point: A sharp melting point is indicative of the purity of the synthesized compound.

Applications and Future Directions

Schiff bases derived from phenols and anilines are valuable compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the bromine atom in the structure of Phenol, o-(p-bromophenylformimidoyl)- can enhance its lipophilicity and potentially its biological activity. Furthermore, the phenolic hydroxyl group and the imine nitrogen can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel metal complexes with catalytic or biological applications.[4]

Future research could focus on the evaluation of the biological activities of this compound and its metal complexes. Additionally, modifications to the phenolic or aniline ring could be explored to develop a library of related compounds with potentially enhanced properties.

References

-

Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Publishing. Available from: [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Available from: [Link]

-

Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. MDPI. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Bulletin of the Chemical Society of Ethiopia. Available from: [Link]

-

Synthesis of Schiff's Bases With Simple Synthetic Approach. ResearchGate. Available from: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Phenol, o-(p-bromophenylformimidoyl)-

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methodologies employed in the structural elucidation and characterization of the Schiff base, Phenol, o-(p-bromophenylformimidoyl)-, also known as N-salicylidene-4-bromoaniline. This document is intended to serve as a practical resource, offering not only procedural details but also the underlying scientific principles that govern the selection of experimental parameters and the interpretation of spectral data.

The structural integrity and purity of pharmacologically active molecules are paramount in drug discovery and development. Spectroscopic techniques provide the foundational data for confirming molecular structure, identifying impurities, and understanding the electronic and bonding characteristics of a compound. For a molecule such as Phenol, o-(p-bromophenylformimidoyl)-, which incorporates a phenolic hydroxyl group, an imine (azomethine) linkage, and a brominated aromatic ring, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

Molecular Structure:

Caption: Chemical structure of Phenol, o-(p-bromophenylformimidoyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality in Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum. However, for compounds with acidic protons, such as the hydroxyl proton in our target molecule, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred as they can slow down the proton exchange rate, allowing for the observation of the -OH signal.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of Phenol, o-(p-bromophenylformimidoyl)- in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is generally sufficient.

-

Data Interpretation: The ¹H NMR spectrum of Phenol, o-(p-bromophenylformimidoyl)- is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 4.0 - 8.0 (broad singlet, solvent dependent)[1] | s (broad) | 1H |

| Imine -CH=N- | 8.0 - 9.0[2][3] | s | 1H |

| Aromatic (Phenol Ring) | 6.5 - 7.5 | m | 4H |

| Aromatic (Bromophenyl Ring) | 7.0 - 8.0 | m | 4H |

-

Phenolic -OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet. A D₂O exchange experiment can confirm its assignment; upon shaking the sample with a drop of D₂O, the -OH peak will disappear from the spectrum.[1]

-

Imine Proton (-CH=N-): This proton is deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the C=N double bond, causing it to resonate downfield.[3]

-

Aromatic Protons: The protons on the two aromatic rings will appear in the aromatic region of the spectrum. The electron-withdrawing nature of the imine group and the bromine atom, as well as the electron-donating hydroxyl group, will influence their precise chemical shifts. The protons on the phenol ring are expected to show a more complex splitting pattern due to their different chemical environments. The protons on the p-bromophenyl ring will likely appear as two doublets due to the symmetry of the para-substitution.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality in Experimental Choices: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans are required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio. Proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling, resulting in each unique carbon atom appearing as a single line.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Data Acquisition:

-

Spectrometer: A 100 MHz or higher field spectrometer is recommended.

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used.

-

Number of Scans: Several hundred to several thousand scans may be necessary.

-

Data Interpretation: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-OH (ipso-carbon) | 150 - 160[4] |

| -CH=N- | 160 - 170 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-Br | 110 - 125 |

| Aromatic C (quaternary) | 130 - 150 |

-

Ipso-Carbon (C-OH): The carbon atom attached to the hydroxyl group is significantly deshielded and appears at a downfield chemical shift.[4]

-

Imine Carbon (-CH=N-): The imine carbon is also highly deshielded and will be found in the downfield region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituents on the rings. The carbon bearing the bromine atom will have a chemical shift in the expected range for halogenated aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Choices: The choice of sampling technique depends on the physical state of the sample. For solid samples, preparing a potassium bromide (KBr) pellet is a common method that provides a uniform matrix for analysis. Alternatively, Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation.

Caption: Experimental workflow for FT-IR analysis.

Experimental Protocol: FT-IR (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The FT-IR spectrum of Phenol, o-(p-bromophenylformimidoyl)- will display characteristic absorption bands for its functional groups.[2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (phenolic) | 3200 - 3600[5] | Broad |

| C-H stretch (aromatic) | 3000 - 3100[5] | Sharp |

| C=N stretch (imine) | 1630 - 1660[2][3] | Strong |

| C=C stretch (aromatic) | 1450 - 1600[5] | Medium to Strong |

| C-O stretch (phenolic) | 1200 - 1260[5] | Strong |

| C-Br stretch | 500 - 600 | Medium |

-

O-H Stretch: The broadness of this band is a hallmark of hydrogen bonding.[5]

-

C=N Stretch: The strong absorption in this region is characteristic of the imine functional group.[2][3]

-

Aromatic C=C Stretches: Multiple bands are typically observed in this region, corresponding to the vibrations of the benzene rings.

-

C-O Stretch: The position of this band helps to confirm the presence of a phenolic hydroxyl group.[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated π-systems, such as the aromatic rings and the imine group in the target molecule.

Causality in Experimental Choices: The choice of solvent can influence the λmax values due to solvent-solute interactions. Common solvents for UV-Vis spectroscopy include ethanol, methanol, and acetonitrile, as they are transparent in the UV-Vis region of interest. The concentration of the solution is prepared to ensure that the absorbance falls within the linear range of the Beer-Lambert Law, typically between 0.1 and 1.0.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Data Acquisition:

-

Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

Scan Range: Scan the absorbance of the solution from approximately 200 to 800 nm.

-

Data Interpretation: The UV-Vis spectrum of Phenol, o-(p-bromophenylformimidoyl)- is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. Phenols typically exhibit two absorption bands in the UV region.[6] The extensive conjugation in the Schiff base will likely shift these absorptions to longer wavelengths (a bathochromic or red shift).

-

π → π* Transitions: These are high-energy transitions and are expected to appear at shorter wavelengths, typically below 300 nm.

-

n → π* Transitions: These are lower-energy transitions and may appear at longer wavelengths, potentially extending into the near-visible region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Causality in Experimental Choices: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion with minimal fragmentation, which is useful for confirming the molecular weight.

Caption: Generalized workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks.

-

Molecular Ion (M⁺): For C₁₃H₁₀BrNO, the expected m/z of the molecular ion will be approximately 275 and 277, with roughly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Phenols often exhibit a strong molecular ion peak. Common fragmentation pathways for phenols include the loss of CO (M-28) and HCO (M-29). The fragmentation of the Schiff base may involve cleavage of the C-N bond and the bonds within the aromatic rings. The presence of the bromine atom will be evident in fragment ions containing it, which will appear as isotopic doublets.

Conclusion

The comprehensive spectroscopic characterization of Phenol, o-(p-bromophenylformimidoyl)- requires a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully selecting experimental parameters and applying a thorough understanding of spectroscopic principles, researchers can confidently elucidate the structure and purity of this and other complex organic molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

-

Thorat, B., Patel, P., Yamgar, R., & Atram, R. G. (n.d.). FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(((4-Bromophenyl)imino)methyl)phenol. PubChem. Retrieved from [Link]

-

Moriwaki, R., & Akitsu, T. (2015). Crystal structure of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, a chiral photochromic Schiff base. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o886–o887. Retrieved from [Link]

-

Ghosh, K., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]

-

Spyros, A., & Dais, P. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13643–13671. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-(((4-Bromophenyl)imino)methyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, Schiff bases derived from salicylaldehyde represent a cornerstone of molecular design. Their inherent structural versatility and rich coordination chemistry have positioned them as privileged scaffolds in the development of novel therapeutic agents and functional materials. This technical guide focuses on a specific, yet highly significant, member of this class: 2-(((4-Bromophenyl)imino)methyl)phenol. The introduction of a bromine substituent on the phenyl ring imparts unique electronic properties and potential for further functionalization, making it a compound of considerable interest for drug development professionals. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential applications, grounded in established scientific literature.

Molecular Identity and Physicochemical Properties

2-(((4-Bromophenyl)imino)methyl)phenol is systematically known as 2-[(4-bromophenyl)iminomethyl]phenol.[1] It is also commonly referred to in the literature by several synonyms, including N-Salicylidene-p-bromoaniline and Salicylaldehyde 4-bromanil.[1] The structural integrity of the molecule is defined by a planar Schiff base linkage (-CH=N-) connecting a salicylaldehyde moiety to a 4-bromoaniline fragment.

A summary of its key identifiers and physicochemical properties is presented below:

| Property | Value | Source(s) |

| IUPAC Name | 2-[(4-bromophenyl)iminomethyl]phenol | [1] |

| Molecular Formula | C₁₃H₁₀BrNO | [1][2] |

| Molecular Weight | 276.13 g/mol | [1][2] |

| CAS Numbers | 886-34-0, 53565-63-2 | [1] |

| Melting Point | 111-114 °C | [3] |

| Solubility | Soluble in THF, DMSO, and acetone | [3] |

| XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The presence of both a hydroxyl group and an imine nitrogen allows for intramolecular hydrogen bonding, a key feature influencing its conformation and reactivity. The bromine atom enhances the lipophilicity of the molecule, as indicated by the XLogP3 value, which can have significant implications for its biological membrane permeability.

Synthesis and Mechanism

The synthesis of 2-(((4-Bromophenyl)imino)methyl)phenol is readily achieved through a Schiff base condensation reaction. This reaction is a cornerstone of organic synthesis due to its high efficiency and atom economy. The primary pathway involves the nucleophilic addition of the primary amine (4-bromoaniline) to the carbonyl group of salicylaldehyde, followed by dehydration to form the characteristic imine bond.

Reaction Mechanism

The mechanism proceeds in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of salicylaldehyde, leading to the formation of a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration, typically facilitated by acid or heat, to form the stable Schiff base product and a molecule of water.

Caption: Synthetic pathway for 2-(((4-Bromophenyl)imino)methyl)phenol.

Experimental Protocol: Synthesis of 2-(((4-Bromophenyl)imino)methyl)phenol

This protocol is adapted from established methods for the synthesis of salicylaldehyde-based Schiff bases.[3][4]

Materials:

-

Salicylaldehyde

-

4-Bromoaniline

-

Methanol

-

Stirring apparatus

-

Reflux condenser

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.72 g of 4-bromoaniline in 20 mL of methanol with stirring.

-

Addition of Salicylaldehyde: To this solution, add a stoichiometric equivalent of salicylaldehyde.

-

Reaction Conditions: The reaction mixture is then stirred and refluxed for a period of 2 hours.[3]

-

Isolation of Product: Upon cooling the reaction mixture to room temperature, the Schiff base product will precipitate out of the solution.

-

Purification: The precipitate is collected by filtration, washed with cold methanol to remove any unreacted starting materials, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a highly pure product.

Spectroscopic Characterization

The structural elucidation of 2-(((4-Bromophenyl)imino)methyl)phenol is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. Characteristic absorption bands are expected for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group and intramolecular hydrogen bonding.[5]

-

C-H stretching (aromatic): Sharp peaks typically observed between 3000-3100 cm⁻¹.[5]

-

C=N stretching (imine): A strong absorption band around 1615-1630 cm⁻¹, confirming the formation of the Schiff base linkage.

-

C=C stretching (aromatic): Medium to strong absorptions in the 1500-1600 cm⁻¹ region.[5]

-

C-O stretching (phenol): A characteristic band around 1220 cm⁻¹.[5]

-

C-Br stretching: Typically observed in the fingerprint region.

An FT-IR spectrum for 2-{(E)-[(4-bromophenyl)imino]methyl}phenol has been reported in the literature, confirming these characteristic peaks.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-(((4-Bromophenyl)imino)methyl)phenol, the expected molecular ion peaks [M]+ and [M+H]+ would be observed at m/z values corresponding to its molecular weight (276.13 g/mol ), taking into account the isotopic distribution of bromine.[1] The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing prominent peaks at m/z 275 and 277, which is consistent with the presence of a bromine atom.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the detailed structure of the molecule.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both phenyl rings, the phenolic -OH proton (which may be broad and downfield), and the characteristic singlet for the imine proton (-CH=N-).

-

¹³C NMR: The spectrum would display signals for all 13 carbon atoms, with the imine carbon appearing at a characteristic downfield shift.

Potential Applications in Drug Development

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities. The unique structural features of 2-(((4-Bromophenyl)imino)methyl)phenol make it a promising candidate for further investigation in several therapeutic areas.

Antimicrobial and Antifungal Activity

Salicylaldehyde-derived Schiff bases are known to possess significant antibacterial and antifungal properties.[7][8][9] The imine group is often crucial for their biological activity, and the presence of a halogen, such as bromine, can enhance their efficacy.[8] This compound and its metal complexes have been investigated for their potential as antibacterial agents against various Gram-positive and Gram-negative bacteria.[7]

Anticancer Activity

There is a growing body of evidence supporting the anticancer potential of Schiff bases and their metal complexes.[10] They can exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. Bromophenol derivatives have also been explored for their anticancer properties.[11] The title compound, as a brominated Schiff base, warrants investigation for its potential as a novel anticancer agent.

Antiparasitic Activity

Recent studies have highlighted the antitrypanosomal and anti-leishmanial activity of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol and its metal complexes.[3] This suggests its potential as a lead compound for the development of new treatments for parasitic diseases.

Caption: Potential therapeutic applications of the core scaffold.

Conclusion

2-(((4-Bromophenyl)imino)methyl)phenol is a readily accessible and synthetically versatile Schiff base with a compelling profile for further investigation in drug discovery and development. Its well-defined chemical properties, straightforward synthesis, and demonstrated biological activities provide a solid foundation for its exploration as a lead compound. The presence of the bromine atom not only influences its physicochemical properties but also offers a handle for further chemical modifications to optimize its therapeutic potential. This technical guide serves as a comprehensive resource for researchers and scientists interested in harnessing the potential of this promising molecule.

References

-

PubChem. 2-(((4-Bromophenyl)imino)methyl)phenol. Available from: [Link]

-

SciRP.org. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Available from: [Link]

-

NIH. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Available from: [Link]

-

MDPI. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Available from: [Link]

-

PubMed Central. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Available from: [Link]

-

ResearchGate. Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. Available from: [Link]

-

ResearchGate. FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). Available from: [Link]

-

Beilstein Journals. Supplementary Information. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Available from: [Link]

-

International Scientific Publications. A NEW ORGANIC COMPOUND WITH MEDICINAL AND COMPUTATIONAL APPROACHES: 2-(((2-BROMOPHENYL)IMINO)METHYL)-4-NITROPHENOL. Available from: [Link]

-

GSRS. 2-(((4-BROMOPHENYL)IMINO)METHYL)PHENOL. Available from: [Link]

-

IJRSR. SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. Available from: [Link]

-

IOSR Journal. Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol. Available from: [Link]

-

ResearchGate. synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with. Available from: [Link]

-

PubChemLite. 2-(((4-bromophenyl)imino)methyl)phenol. Available from: [Link]

-

PubChem. 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol. Available from: [Link]

-

RSC Publishing. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of a new Schiff Bases {N -(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal. Available from: [Link]

-

PMC - NIH. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]

-

Semantic Scholar. Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique. Available from: [Link]

-

ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available from: [Link]

- Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.

-

NIST WebBook. Phenol, 2-bromo-4-methyl-. Available from: [Link]

-

Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available from: [Link]

-

NIST WebBook. α-(4-Bromophenylimino)-ortho-cresol. Available from: [Link]

-

PubChem. 2-Bromo-4-methylphenol. Available from: [Link]

-

NIST WebBook. 4-Bromo-2-methylphenol. Available from: [Link]

-

NIST WebBook. Phenol, 2-bromo-4-methyl-. Available from: [Link]

Sources

- 1. 2-(((4-Bromophenyl)imino)methyl)phenol | C13H10BrNO | CID 13448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. recentscientific.com [recentscientific.com]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phenol, o-(p-bromophenylformimidoyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, o-(p-bromophenylformimidoyl)-, a Schiff base formally named 2-(((4-bromophenyl)imino)methyl)phenol, represents a class of organic compounds that are pivotal in the fields of coordination chemistry and medicinal research. Characterized by the azomethine (-C=N-) functional group, this molecule serves as a versatile bidentate ligand, capable of forming stable complexes with a variety of metal ions. The inherent biological activities of Schiff bases, coupled with the physicochemical properties imparted by the bromine and phenol moieties, make this compound a significant precursor for the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its chemical identity, synthesis, structural characterization, potential applications, and safety protocols, grounded in established scientific literature.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These identifiers and characteristics are crucial for experimental design, data interpretation, and safety compliance.

Primary Identifier:

-

CAS Number: 886-34-0[1]

Nomenclature and Formula:

-

Systematic IUPAC Name: 2-[(4-bromophenyl)iminomethyl]phenol[1]

-

Common Synonyms: N-(4-bromophenyl)salicylaldimine, Salicylidene p-bromoaniline, Phenol, o-(p-bromophenylformimidoyl)-[1]

-

Molecular Formula: C₁₃H₁₀BrNO[1]

Table 1: Physicochemical Properties of 2-(((4-bromophenyl)imino)methyl)phenol

| Property | Value | Source |

| Molecular Weight | 276.13 g/mol | [1] |

| Exact Mass | 274.99458 Da | [1] |

| Appearance | Yellowish solid (typical for Schiff bases) | General Knowledge |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| XLogP3 | 3.8 | [1] |

Part 2: Synthesis and Structural Elucidation

The synthesis of 2-(((4-bromophenyl)imino)methyl)phenol is a classic example of Schiff base condensation, a reaction that is both efficient and high-yielding. The subsequent characterization is essential to confirm the identity and purity of the synthesized compound.

Synthesis Protocol: Condensation Reaction

The formation of the azomethine linkage is achieved through the nucleophilic addition of the primary amine (4-bromoaniline) to the carbonyl carbon of the aldehyde (salicylaldehyde), followed by the elimination of a water molecule. The phenolic hydroxyl group remains intact, which is crucial for its function as a bidentate ligand.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of the target Schiff base.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of salicylaldehyde and 4-bromoaniline in a suitable solvent such as methanol or ethanol. The choice of alcohol as a solvent is advantageous as it readily dissolves the reactants and is easy to remove post-reaction.

-

Reaction Conditions: The mixture is subjected to reflux, typically for several hours (e.g., 6 hours at 80°C), to ensure the completion of the condensation reaction.[2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is allowed to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Structural Characterization

A multi-pronged analytical approach is employed to confirm the structure and purity of the synthesized 2-(((4-bromophenyl)imino)methyl)phenol.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum provides direct evidence of the Schiff base formation.

Table 2: Key FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3400 (broad) | O-H stretch | Indicates the presence of the phenolic hydroxyl group. |

| ~3050 | Aromatic C-H stretch | Confirms the presence of the aromatic rings. |

| ~1615 | C=N stretch (azomethine) | Confirms the formation of the Schiff base linkage.[3] |

| ~1580 | C=C aromatic stretch | Further evidence of the aromatic systems. |

| ~1280 | C-O stretch (phenol) | Characteristic of the phenolic C-O bond. |

| ~830 | C-H out-of-plane bend | Suggestive of para-substitution on the bromo-phenyl ring. |

| ~500-600 | C-Br stretch | Indicates the presence of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Phenolic OH | ~13.0 | singlet (broad) | -OH |

| Azomethine H | ~8.6 | singlet | -CH=N- |

| Aromatic H | ~6.9-7.6 | multiplet | Ar-H |

| ¹³C NMR | δ (ppm) | Assignment |

| Azomethine C | ~163 | -C=N- |

| Aromatic C | ~117-161 | Ar-C |

| C-Br | ~122 | Ar-C attached to Br |

Note: Actual chemical shifts may vary based on solvent and experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide insights into the fragmentation pattern of the molecule, further confirming its structure.

-

Expected Molecular Ion Peak (M⁺): m/z ≈ 275 and 277 (due to the isotopic distribution of Bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

-

Fragmentation: The molecular ion is relatively stable due to the aromatic systems. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage around the azomethine linkage.[4][5]

Diagram 2: Logical Relationship of Characterization Data

Caption: Interrelation of analytical techniques for structural confirmation.

Part 3: Applications in Research and Development

The true value of 2-(((4-bromophenyl)imino)methyl)phenol lies in its utility as a ligand in coordination chemistry, leading to metal complexes with a wide array of potential applications, particularly in the biomedical field.

Coordination Chemistry and Metal Complexes

The nitrogen of the azomethine group and the oxygen of the phenolic hydroxyl group act as donor atoms, allowing the molecule to function as a bidentate ligand, chelating to a central metal ion. This chelation often enhances the biological activity of the ligand.[6]

Diagram 3: Chelation of a Metal Ion

Sources

- 1. 2-(((4-Bromophenyl)imino)methyl)phenol | C13H10BrNO | CID 13448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Salicylidene-Aniline Scaffolds

An In-Depth Technical Guide to the Crystal Structure of Salicylidene-Bromoaniline Schiff Bases

A Senior Application Scientist's Field-Proven Insights into 2-[(3-bromophenylimino)methyl]phenol

Foreword: Initial exploration for the specific crystal structure of "Phenol, o-(p-bromophenylformimidoyl)-" did not yield a publicly available dataset. In the spirit of scientific advancement and to provide a robust, data-driven guide, this document focuses on the closely related and structurally significant isomer, 2-[(3-bromophenylimino)methyl]phenol . This compound, a Schiff base derived from salicylaldehyde and m-bromoaniline, offers a comprehensive case study into the synthesis, crystallization, and detailed structural analysis pertinent to researchers in crystallography, materials science, and drug development. The principles and methodologies discussed herein are directly applicable to the broader class of salicylideneanilines.

Schiff bases, characterized by the azomethine (-C=N-) group, are a cornerstone of coordination chemistry and materials science. Those derived from salicylaldehyde and substituted anilines, known as salicylideneanilines, are of particular interest. These molecules exhibit a range of fascinating properties, including photochromism and thermochromism, which are directly linked to their solid-state structure and potential for intramolecular proton transfer.[1] The introduction of a halogen atom, such as bromine, onto the aniline ring significantly influences the electronic properties and, crucially, the intermolecular interactions within the crystal lattice, impacting everything from crystal packing to potential biological activity.[2]

This guide provides a detailed examination of the synthesis and single-crystal X-ray diffraction analysis of 2-[(3-bromophenylimino)methyl]phenol, a representative example of this important class of compounds.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The synthesis of salicylideneaniline derivatives is typically achieved through a straightforward condensation reaction between a primary amine and an aldehyde.[3] The causality behind this experimental choice lies in its efficiency and high yield. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine bond.[4]

Experimental Protocol: Synthesis of 2-[(3-bromophenylimino)methyl]phenol

This protocol is based on the established condensation methodology for Schiff bases.[2][4]

-

Reagent Preparation : Dissolve salicylaldehyde (0.01 mol) in 20 mL of dry ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve m-bromoaniline (0.01 mol) in 20 mL of dry ethanol.

-

Condensation Reaction : Add the ethanolic solution of m-bromoaniline dropwise to the salicylaldehyde solution while stirring at room temperature.

-

Reaction Monitoring : A yellow precipitate typically forms upon mixing. Continue stirring the mixture for approximately 10-15 minutes to ensure the reaction goes to completion.

-

Isolation : The resulting yellow solid product is isolated by vacuum filtration.

-

Purification : Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization.

-

Crystallization : Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a solution of the purified compound in an appropriate solvent system, such as an ethanol/water mixture.[5] This slow process is critical as it allows for the ordered arrangement of molecules into a well-defined crystal lattice, which is a prerequisite for successful diffraction analysis.

Caption: Synthetic workflow for 2-[(3-bromophenylimino)methyl]phenol.

Single-Crystal X-ray Diffraction Analysis

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Crystallographic Data for 2-[(3-bromophenylimino)methyl]phenol

The following data provides the foundational parameters that define the crystal structure of the title compound.[2]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀BrNO |

| Formula Weight | 276.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 3.928(14) |

| b (Å) | 10.590(4) |

| c (Å) | 13.212(5) |

| β (°) | 97.360(4) |

| Volume (ų) | 545.1(3) |

| Z (Molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.682 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Final R indices | R = 0.0326, wR = 0.0455 |

The choice of a monoclinic system and the specific space group P2₁ is not arbitrary; it is determined directly from the symmetry observed in the diffraction pattern. The low R-factor (R = 0.0326) is a critical indicator of the quality of the structural solution, signifying a high degree of agreement between the calculated model and the experimental diffraction data.[2]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Molecular and Crystal Structure Insights

The solved crystal structure reveals critical details about the molecule's conformation and how it arranges itself in the solid state.

Molecular Geometry

The molecule consists of a salicylidene ring and a 3-bromophenyl ring linked by an imine (-CH=N-) bridge. A key feature is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen atom. This interaction is fundamental to the planarity and stability of the salicylidene portion of the molecule and is a prerequisite for its characteristic photophysical properties.

The two aromatic rings are not coplanar. The dihedral angle between the planes of the salicylidene and the bromophenyl rings is a significant structural parameter. This twist is a result of steric hindrance and electronic effects, and it influences the overall molecular packing.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 2-[(3-bromophenylimino)methyl]phenol are not isolated. They are held together by a network of non-covalent interactions that dictate the final crystal structure. Analysis of the crystal packing reveals that the structure is stabilized by intermolecular C-H···O hydrogen bonds and π···π stacking interactions.[2]

-

C-H···O Interactions : These are weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and the phenolic oxygen atom acts as the acceptor.

-

π···π Stacking : The aromatic rings of adjacent molecules arrange in a parallel-displaced fashion, allowing for favorable orbital overlap.

These interactions link the individual molecules into a two-dimensional layered structure, demonstrating how subtle non-covalent forces can build complex supramolecular architectures.[2]

Caption: Relationship between molecular, crystal, and supramolecular structure.

Conclusion

The crystal structure of 2-[(3-bromophenylimino)methyl]phenol serves as an exemplary model for understanding the solid-state behavior of halogenated salicylideneanilines. The synthesis is robust, and high-quality crystals can be readily obtained for diffraction studies. The structural analysis confirms the presence of a key intramolecular O-H···N hydrogen bond and reveals a supramolecular architecture governed by weaker C-H···O and π···π interactions. These field-proven insights into the precise atomic arrangement are invaluable for researchers aiming to design novel materials with tailored optical, electronic, or pharmaceutical properties.

References

-

Journal of Research in Chemistry. (n.d.). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Retrieved from [Link]3]

-

Asian Journal of Chemistry. (2014). Synthesis and Crystal Structure of Schiff Base 2-[(3-Bromo-phenylimino)methyl]phenol and It's Copper(II) Complex. 26(10), 2911-2914. Retrieved from [Link]2]

-

ResearchGate. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]5]

-

International Journal of Scientific Research. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. Retrieved from [Link]4]

-

ACS Omega. (2022). Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. Retrieved from [Link]1]

Sources

A Theoretical and Spectroscopic Deep Dive into Phenol, o-(p-bromophenylformimidoyl)-: A Guide for Advanced Research

This technical guide provides a comprehensive theoretical and spectroscopic examination of the Schiff base, Phenol, o-(p-bromophenylformimidoyl)-, also known as 2-(((4-bromophenyl)imino)methyl)phenol[1]. Designed for researchers, chemists, and drug development professionals, this document synthesizes quantum chemical calculations with experimental spectroscopic data to offer a detailed understanding of the molecule's structural, electronic, and reactive properties. We will explore the molecule's optimized geometry, vibrational modes, and electronic frontier orbitals, providing a robust framework for its potential applications in materials science and medicinal chemistry.

Introduction: The Significance of Salicylidene-based Schiff Bases

Schiff bases derived from salicylaldehyde are a class of compounds renowned for their diverse applications, stemming from their unique structural and electronic characteristics. The central imine (C=N) bond and the intramolecular O-H···N hydrogen bond create a pseudo-aromatic ring, conferring significant stability and interesting photophysical properties. The title compound, 2-(((4-bromophenyl)imino)methyl)phenol, incorporates a bromine substituent, which is known to influence electronic properties and enhance potential biological activities, such as antimicrobial and anticancer effects. Understanding the fundamental molecular properties through a synergistic experimental and theoretical approach is paramount for designing novel derivatives with tailored functionalities. This guide elucidates this synergy, demonstrating how computational chemistry serves as a powerful predictive tool to complement and interpret experimental findings.

Synthesis and Spectroscopic Characterization

The synthesis of 2-(((4-bromophenyl)imino)methyl)phenol is typically achieved through a straightforward condensation reaction between salicylaldehyde and 4-bromoaniline in an alcoholic solvent.

General Synthesis Protocol

-

Equimolar amounts of salicylaldehyde and 4-bromoaniline are dissolved in ethanol.

-

The mixture is stirred under reflux for several hours.

-

The reaction progress is monitored via thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent like ethanol yields the purified Schiff base.

Experimental FT-IR Analysis

The experimental Fourier-transform infrared (FT-IR) spectrum provides critical validation for the molecular structure and the computational model. Key vibrational modes for 2-(((4-bromophenyl)imino)methyl)phenol include the azomethine (C=N) stretching, the phenolic O-H stretching, and C-H aromatic vibrations[2]. The presence and position of these bands are foundational for confirming the successful synthesis and for comparison with theoretically calculated frequencies.

Computational Methodology: A Self-Validating System

To probe the molecular properties of the title compound, we employ Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost and accuracy. The protocol described here is based on methodologies widely validated for similar Schiff base systems[3][4][5].

Computational Workflow Protocol

-

Initial Structure: The 3D molecular structure of 2-(((4-bromophenyl)imino)methyl)phenol is first built using molecular modeling software.

-

Geometry Optimization: The structure is optimized in the gas phase using DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven accuracy in describing the electronic structure of organic molecules[5][6]. The 6-311++G(d,p) basis set is employed to provide sufficient flexibility for describing the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies are scaled by a standard factor (typically ~0.967) to correct for anharmonicity and method-inherent approximations, allowing for a more direct comparison with experimental FT-IR data[7].

-

Electronic Property Analysis: The optimized geometry is then used to calculate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP).

Caption: Workflow for the theoretical analysis of the title compound.

Results and Discussion: Bridging Theory and Experiment

Molecular Geometry Optimization

The optimized geometric parameters (bond lengths and angles) provide the most stable conformation of the molecule. For Schiff bases of this type, theory predicts a nearly planar structure, stabilized by a strong intramolecular O-H···N hydrogen bond. The calculated bond length for the imine (C=N) is expected to be approximately 1.290 Å, and the C-O bond of the phenol group around 1.342 Å, consistent with values from similar structures confirmed by X-ray crystallography[5].

| Parameter | Expected Theoretical Value (Å) | Typical Experimental Range (Å) |

| C=N (Imine) | ~1.290 | 1.28 - 1.30 |

| C-O (Phenol) | ~1.342 | 1.34 - 1.36 |

| N-C (Aryl) | ~1.415 | 1.41 - 1.43 |

| O-H···N (H-bond) | ~1.850 | 1.84 - 1.88 |

| Table 1: Comparison of key predicted bond lengths from DFT calculations with typical experimental values for similar Schiff bases[5]. |

Vibrational Analysis (FT-IR)

The comparison between the calculated (scaled) vibrational frequencies and the experimental FT-IR spectrum serves as a crucial validation of the computational model. A strong correlation confirms that the optimized geometry is an accurate representation of the molecule.

| Vibrational Mode | Experimental Frequency (cm⁻¹)[2] | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| O-H Stretch | ~3400-3450 (broad) | ~3420 | Phenolic O-H stretching involved in H-bond |

| C-H Stretch (Aromatic) | ~3050-3100 | ~3070 | Aromatic C-H stretching vibrations |

| C=N Stretch (Imine) | ~1610-1625 | ~1618 | Azomethine group stretching |

| C=C Stretch (Aromatic) | ~1570-1590 | ~1580 | Aromatic ring skeletal vibrations |

| C-O Stretch (Phenol) | ~1270-1285 | ~1275 | Phenolic C-O stretching |

| Table 2: Comparison of major experimental FT-IR peaks with theoretically predicted vibrational frequencies for 2-(((4-bromophenyl)imino)methyl)phenol. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier orbitals that determine the electronic reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

-

HOMO: For this molecule, the HOMO is typically localized over the salicylidene (phenol) ring, indicating this is the primary site for electrophilic attack.

-

LUMO: The LUMO is generally distributed across the entire π-conjugated system, including the p-bromophenyl ring.

-

Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. For the title compound, the ΔE is expected to be in the range of 4.0-4.5 eV, indicating a stable but reactive molecule with potential for charge transfer interactions, which is relevant for applications in nonlinear optics and electronics.

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. The map is color-coded to represent different electrostatic potential values:

-

Red (Negative Potential): Regions rich in electrons, indicating sites for electrophilic attack. For the title compound, the most negative potential is concentrated around the phenolic oxygen and the imine nitrogen atoms, confirming their role as primary sites for hydrogen bonding and coordination with metal ions.

-

Blue (Positive Potential): Regions with a deficiency of electrons, indicating sites for nucleophilic attack. The most positive potential is located around the phenolic hydrogen atom, highlighting its acidic nature.

-

Green (Neutral Potential): Regions with near-zero potential, typically found over the carbon atoms of the aromatic rings.

The MEP analysis reinforces the understanding of intermolecular interactions and provides a rational basis for designing molecules with specific binding properties, a key consideration in drug development.

Conclusion

This guide demonstrates the power of integrating theoretical calculations with experimental data to build a comprehensive profile of Phenol, o-(p-bromophenylformimidoyl)-. The DFT calculations, validated by experimental FT-IR spectroscopy, provide reliable insights into the molecule's geometry, stability, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential map reveals key reactivity indicators and potential sites for intermolecular interactions. This detailed understanding is invaluable for researchers aiming to utilize this Schiff base and its derivatives in the development of new materials, sensors, and therapeutic agents.

References

-

PubChem. 2-(((4-Bromophenyl)imino)methyl)phenol. Available from: [Link]

-

ResearchGate. FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). Available from: [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry. Available from: [Link]

-

ResearchGate. Quantum-chemical, spectroscopic and X-ray diffraction studies of (E)-2-[(2-Bromophenyl)iminomethyl]-4-trifluoromethoxyphenol. Available from: [Link]

-

PubChem. 2-(((4-Bromophenyl)imino)methyl)phenol. Available from: [Link]

-

ResearchGate. Molecular structure, spectroscopic (FT-IR and UV-Vis) and DFT quantum-chemical studies on 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol. Available from: [Link]

-

RASAYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL)PROP-2-EN-1-ONE. Available from: [Link]

-

ResearchGate. 2-[(4-Bromophenyl)iminomethyl]-6-methoxyphenol. Available from: [Link]

-

MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available from: [Link]

-

Gümüş, H., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

ResearchGate. Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. Available from: [Link]

-

ResearchGate. Synthesis, Spectroscopic, Hirshfeld Surface analysis, electronic and Z-Scan analysis of 4-bromobenzylidene picolinohydrazide (4BBPH): Experimental and computational study. Available from: [Link]

-

ResearchGate. 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol. Available from: [Link]

-

ResearchGate. Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available from: [Link]

-

PubChem. 2-{[(4-Nitrophenyl)imino]methyl}phenol. Available from: [Link]

-

ResearchGate. Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide. Available from: [Link]

-

Semantic Scholar. Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Available from: [Link]

Sources

- 1. 2-(((4-Bromophenyl)imino)methyl)phenol | C13H10BrNO | CID 13448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Introduction: Understanding the Molecule and the Imperative for Stability Analysis

An In-depth Technical Guide to the Stability of Phenol, o-(p-bromophenylformimidoyl)-

Phenol, o-(p-bromophenylformimidoyl)-, a molecule characterized by a Schiff base linkage between a phenolic moiety and a brominated aromatic ring, presents a unique set of stability considerations crucial for its handling, storage, and application in fields such as materials science and drug development. The structure incorporates three key functional regions: a weakly acidic phenol group susceptible to oxidation, a p-bromophenyl ring that can influence electronic properties and photostability, and critically, an imine (C=N) bond, which is often the most labile site and prone to hydrolysis.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of the potential degradation pathways of Phenol, o-(p-bromophenylformimidoyl)-. We will explore the causality behind its instability under various conditions and lay out a comprehensive, self-validating framework for its stability assessment. For researchers and drug development professionals, a thorough grasp of a compound's stability profile is not merely a regulatory hurdle but a fundamental component of successful and reproducible science.

Part 1: Core Chemical Liabilities and Predicted Degradation Pathways

The stability of Phenol, o-(p-bromophenylformimidoyl)- is not monolithic; it is a function of its environment. The molecule's inherent chemical liabilities are centered around the imine bond, the phenolic hydroxyl group, and the carbon-bromine bond. Understanding these weak points allows us to predict and test for the most probable degradation routes.

Hydrolytic Degradation: The Achilles' Heel of the Imine Bond

The most significant and probable degradation pathway for this compound is the hydrolysis of the formimidoyl (imine) linkage. Imine hydrolysis is essentially the reverse of its formation, a reaction that cleaves the C=N double bond to yield the corresponding amine and carbonyl compounds—in this case, p-bromoaniline and salicylaldehyde (2-hydroxybenzaldehyde).[1][2][3]